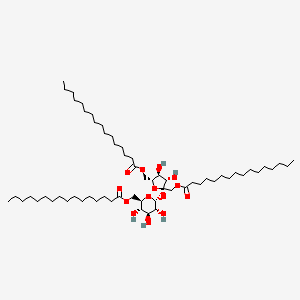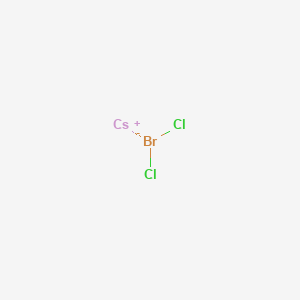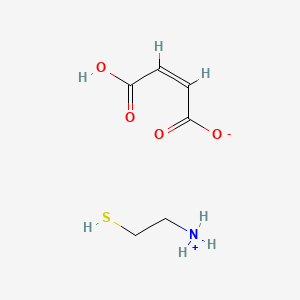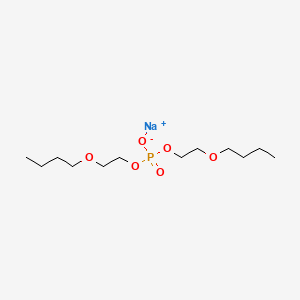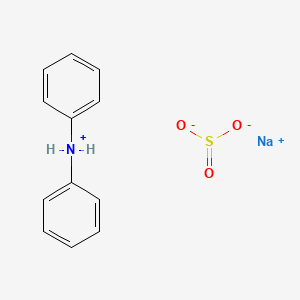
Diphenylammonium sodium sulphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylammonium sodium sulphite is a chemical compound with the molecular formula C12H12NNaO3S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a diphenylammonium cation and a sodium sulphite anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylammonium sodium sulphite can be synthesized through the reaction of diphenylamine with sodium sulphite under controlled conditions. The reaction typically involves the use of an aqueous medium and may require heating to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{NH}\text{C}_6\text{H}_5 + \text{Na}_2\text{SO}_3 \rightarrow \text{C}_6\text{H}_5\text{NH}_2\text{C}_6\text{H}_5\text{SO}_3\text{Na} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Diphenylammonium sodium sulphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.
Reduction: It can be reduced to form simpler sulphite compounds.
Substitution: The compound can participate in substitution reactions where the sulphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to replace the sulphite group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while substitution reactions can produce a wide range of derivatives depending on the nucleophile involved.
Scientific Research Applications
Diphenylammonium sodium sulphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in various industrial processes, including the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diphenylammonium sodium sulphite involves its interaction with molecular targets through its sulphite group. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
Diphenylammonium triflate: Similar in structure but contains a triflate group instead of a sulphite group.
Sodium diphenylamine sulfonate: Contains a sulfonate group instead of a sulphite group.
Uniqueness
Diphenylammonium sodium sulphite is unique due to its specific combination of a diphenylammonium cation and a sodium sulphite anion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
37625-49-3 |
|---|---|
Molecular Formula |
C12H12NNaO3S |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
sodium;diphenylazanium;sulfite |
InChI |
InChI=1S/C12H11N.Na.H2O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;1-4(2)3/h1-10,13H;;(H2,1,2,3)/q;+1;/p-1 |
InChI Key |
IPVOGZPLQLHPIG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[NH2+]C2=CC=CC=C2.[O-]S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



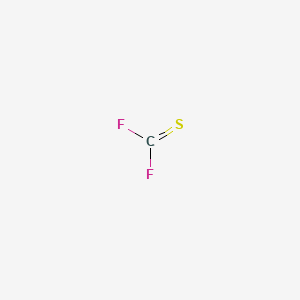
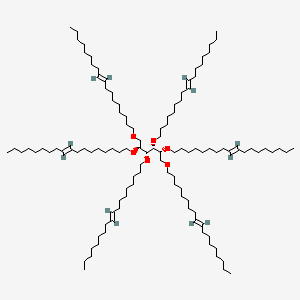

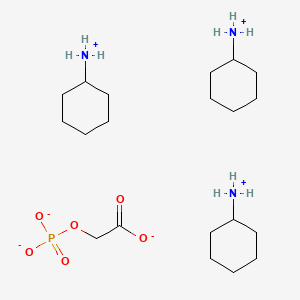
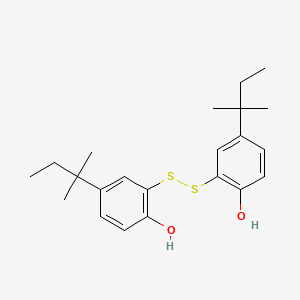
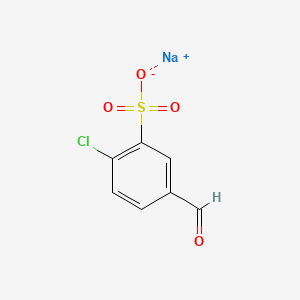
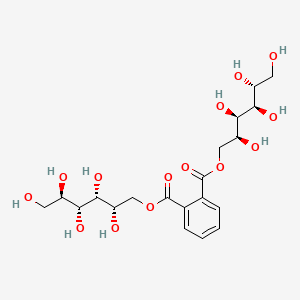
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
